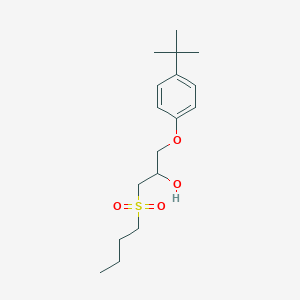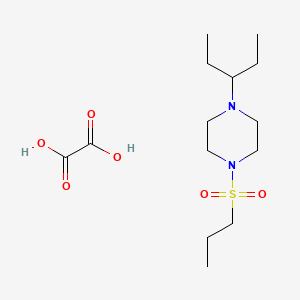
1-(4-Tert-butylphenoxy)-3-butylsulfonylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Tert-butylphenoxy)-3-butylsulfonylpropan-2-ol is an organic compound characterized by its unique structure, which includes a tert-butylphenoxy group and a butylsulfonylpropan-2-ol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenoxy)-3-butylsulfonylpropan-2-ol typically involves multiple steps, starting with the preparation of the tert-butylphenoxy precursor. This precursor is then subjected to sulfonylation and subsequent reactions to introduce the butylsulfonylpropan-2-ol group. Common reagents used in these reactions include sulfonyl chlorides, bases, and solvents such as dichloromethane or toluene. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial synthesis.
化学反应分析
Types of Reactions: 1-(4-Tert-butylphenoxy)-3-butylsulfonylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenoxy derivatives.
科学研究应用
1-(4-Tert-butylphenoxy)-3-butylsulfonylpropan-2-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial materials.
作用机制
The mechanism of action of 1-(4-Tert-butylphenoxy)-3-butylsulfonylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
- 1-(4-Tert-butylphenoxy)-3-(4-methoxyphenyl)amino-2-propanol
- 1-(3-(4-Tert-butylphenoxy)propyl)piperidine (DL76)
Comparison: Compared to similar compounds, 1-(4-Tert-butylphenoxy)-3-butylsulfonylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the butylsulfonyl group may enhance its solubility and reactivity compared to other tert-butylphenoxy derivatives.
属性
IUPAC Name |
1-(4-tert-butylphenoxy)-3-butylsulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4S/c1-5-6-11-22(19,20)13-15(18)12-21-16-9-7-14(8-10-16)17(2,3)4/h7-10,15,18H,5-6,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKLLSAVPUXAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COC1=CC=C(C=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,6-difluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6067050.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6067057.png)

![(3-cyclohexen-1-ylmethyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B6067066.png)
![2-(4-cyanophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6067069.png)
![2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B6067070.png)
![4-[2-(1,3-Benzoxazol-2-yl)phenoxy]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B6067078.png)
![4-CHLORO-N-[(3-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B6067084.png)

![N-(4-hydroxyphenyl)-2-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6067098.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methylphenyl)glycinamide](/img/structure/B6067109.png)
![ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6067129.png)
